molecular formula C10H18 B13810115 Cycloheptane, (1-methylethylidene)- CAS No. 7087-36-7

Cycloheptane, (1-methylethylidene)-

Katalognummer: B13810115
CAS-Nummer: 7087-36-7
Molekulargewicht: 138.25 g/mol
InChI-Schlüssel: ZFNODGQTFJVUPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. It is a derivative of cycloheptane, characterized by the presence of an isopropylidene group attached to the cycloheptane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cycloheptane, (1-methylethylidene)-, can be synthesized through various methods. One common approach involves the reaction of cycloheptanone with isopropylidene chloride in the presence of a base such as sodium hydroxide . The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of cycloheptane, (1-methylethylidene)-, typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants .

Analyse Chemischer Reaktionen

Types of Reactions

Cycloheptane, (1-methylethylidene)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of cycloheptane, (1-methylethylidene)-, involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the isopropylidene group, which can stabilize or destabilize intermediates during chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cycloheptane, (1-methylethylidene)-, is unique due to the presence of the isopropylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

7087-36-7

Molekularformel

C10H18

Molekulargewicht

138.25 g/mol

IUPAC-Name

propan-2-ylidenecycloheptane

InChI

InChI=1S/C10H18/c1-9(2)10-7-5-3-4-6-8-10/h3-8H2,1-2H3

InChI-Schlüssel

ZFNODGQTFJVUPO-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1CCCCCC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.